molecular formula C14H29O4PSi B14242537 Phosphoric acid, diethyl (1S)-1-[(trimethylsilyl)ethynyl]pentyl ester CAS No. 210347-64-1

Phosphoric acid, diethyl (1S)-1-[(trimethylsilyl)ethynyl]pentyl ester

Cat. No.: B14242537
CAS No.: 210347-64-1
M. Wt: 320.44 g/mol
InChI Key: GYFBRMDMNIMVSA-AWEZNQCLSA-N
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Description

Phosphoric acid, diethyl (1S)-1-[(trimethylsilyl)ethynyl]pentyl ester is a specialized organophosphorus compound. It is characterized by the presence of a phosphoric acid ester group, a trimethylsilyl-ethynyl group, and a chiral pentyl ester moiety. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, diethyl (1S)-1-[(trimethylsilyl)ethynyl]pentyl ester typically involves the esterification of phosphoric acid with diethyl alcohol in the presence of a catalyst. The introduction of the (trimethylsilyl)ethynyl group can be achieved through a silylation reaction using trimethylsilyl chloride and a base such as triethylamine. The chiral pentyl ester moiety is introduced via a stereoselective alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, diethyl (1S)-1-[(trimethylsilyl)ethynyl]pentyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethynyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or sodium methoxide are employed under mild conditions.

Major Products

The major products formed from these reactions include various phosphoric acid esters, phosphine derivatives, and substituted organophosphorus compounds.

Scientific Research Applications

Phosphoric acid, diethyl (1S)-1-[(trimethylsilyl)ethynyl]pentyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phosphoric acid, diethyl (1S)-1-[(trimethylsilyl)ethynyl]pentyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The trimethylsilyl-ethynyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphate: A simpler ester of phosphoric acid without the chiral and trimethylsilyl-ethynyl groups.

    Trimethylsilyl ethynyl derivatives: Compounds with similar silylation but different ester groups.

Uniqueness

Phosphoric acid, diethyl (1S)-1-[(trimethylsilyl)ethynyl]pentyl ester is unique due to its combination of a chiral center, a trimethylsilyl-ethynyl group, and a phosphoric acid ester. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

210347-64-1

Molecular Formula

C14H29O4PSi

Molecular Weight

320.44 g/mol

IUPAC Name

diethyl [(3S)-1-trimethylsilylhept-1-yn-3-yl] phosphate

InChI

InChI=1S/C14H29O4PSi/c1-7-10-11-14(12-13-20(4,5)6)18-19(15,16-8-2)17-9-3/h14H,7-11H2,1-6H3/t14-/m0/s1

InChI Key

GYFBRMDMNIMVSA-AWEZNQCLSA-N

Isomeric SMILES

CCCC[C@@H](C#C[Si](C)(C)C)OP(=O)(OCC)OCC

Canonical SMILES

CCCCC(C#C[Si](C)(C)C)OP(=O)(OCC)OCC

Origin of Product

United States

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